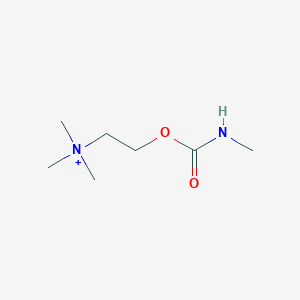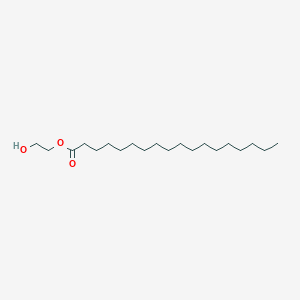
Sulfate
Overview
Description
The sulfate ion is a polyatomic anion with the empirical formula SO₄²⁻. It consists of a central sulfur atom surrounded by four equivalent oxygen atoms in a tetrahedral arrangement. The sulfur atom is in the +6 oxidation state, while the oxygen atoms are each in the -2 state. The this compound ion carries an overall charge of -2 and is the conjugate base of the bithis compound (or hydrogenthis compound) ion, HSO₄⁻, which is in turn the conjugate base of sulfuric acid (H₂SO₄) .
Scientific Research Applications
Chemistry
In chemistry, sulfate ions are used in various analytical techniques, such as gravimetric analysis, to determine the concentration of this compound in a sample. This compound salts are also used as drying agents and in the synthesis of other chemical compounds.
Biology
In biology, this compound ions play a crucial role in cellular processes. They are involved in the synthesis of sulfur-containing amino acids and proteins. This compound ions are also essential for the detoxification of drugs and other xenobiotics in the liver.
Medicine
In medicine, this compound salts are used in various pharmaceutical formulations. For example, magnesium this compound is used as a laxative and to treat eclampsia in pregnant women. Sodium this compound is used in bowel cleansing preparations before colonoscopy.
Industry
Industrially, this compound ions are used in the production of detergents, paper, and glass. They are also used in water treatment processes to remove impurities and in the mining industry to extract metals from ores .
Mechanism of Action
The sulfate ion exerts its effects through various mechanisms, depending on the context. In biological systems, this compound ions are involved in the formation of this compound esters, which are important for the metabolism and detoxification of various compounds. This compound ions can also act as counterions to balance the charge of other ions in solution, thereby maintaining the ionic balance in cells and tissues .
Future Directions
The mechanisms of sulfate uptake and internal distribution are more complex than could have ever been anticipated. Future research directions include further understanding the structural information encoded in these molecules forms the basis for attempting to understand the complex biology they mediate . Another future direction is the application of this compound radicals in water disinfection, which has become a very promising technology .
Biochemical Analysis
Biochemical Properties
Sulfate is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is the predominant electron acceptor for anaerobic oxidation of methane (AOM) in marine sediments . This process is carried out by a syntrophic consortium of anaerobic methanotrophic archaea (ANME) and this compound reducing bacteria (SRB) through an energy conservation mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in marine sediments, this compound is used by a consortium of anaerobic methanotrophic archaea and this compound reducing bacteria to carry out anaerobic oxidation of methane .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, a reduced Cys residue in APS reductase reacts with APS to form an enzyme- (Cys)- S -SO 3 − intermediate with the concomitant release of AMP, and then this intermediate is reduced with GSH to liberate SO 3 2− and the enzyme- (Cys)- S -SG .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfate salts can be prepared by reacting sulfuric acid with metals, metal oxides, or metal carbonates. For example, zinc oxide reacts with sulfuric acid to produce zinc this compound: [ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]
Another method involves the reaction of sulfuric acid with an insoluble base, such as copper(II) oxide, to form copper(II) this compound: [ \text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrially, this compound salts are often produced by the contact process, which involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the reaction of SO₃ with water to form sulfuric acid. The sulfuric acid can then react with various bases to form this compound salts .
Chemical Reactions Analysis
Types of Reactions
The sulfate ion can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to sulfite (SO₃²⁻) or hydrogen sulfide (H₂S) under certain conditions.
Substitution Reactions: this compound can react with other anions or cations to form different this compound compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound ions include sulfuric acid, metal oxides, and metal carbonates. Reaction conditions typically involve aqueous solutions and may require heating to facilitate the reaction.
Major Products
Major products formed from reactions involving this compound ions include various this compound salts, such as sodium this compound (Na₂SO₄), magnesium this compound (MgSO₄), and calcium this compound (CaSO₄) .
Comparison with Similar Compounds
Similar Compounds
Sulfite Ion (SO₃²⁻): The sulfite ion is similar to the sulfate ion but has one less oxygen atom. It is a reducing agent and is used as a preservative in food and beverages.
Thiothis compound Ion (S₂O₃²⁻): The thiothis compound ion contains two sulfur atoms and is used in photographic fixing solutions and as an antidote for cyanide poisoning.
Phosphate Ion (PO₄³⁻): The phosphate ion is similar in structure to the this compound ion but contains phosphorus instead of sulfur. It is essential for energy transfer in cells and is a key component of DNA and RNA.
Uniqueness
The this compound ion is unique in its ability to form stable salts with a wide range of cations. Its tetrahedral structure and high oxidation state of sulfur make it a versatile ion in various chemical and biological processes. Additionally, this compound ions are highly soluble in water, which makes them useful in aqueous solutions and industrial applications .
properties
IUPAC Name |
sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042425 | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14808-79-8, 18785-72-3 | |
| Record name | Sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate-35S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)






